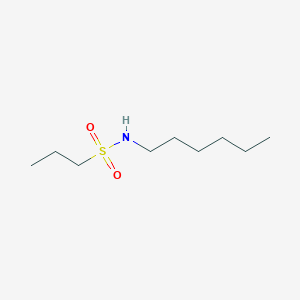

N-hexyl propanesulfonamide

Description

N-Hexyl propanesulfonamide (CAS 69200-55-1) is a sulfonamide derivative characterized by a propane sulfonamide backbone substituted with an n-hexyl group. This compound is synthetically produced, as exemplified by its preparation through the reaction of this compound with sodium hydroxide and 1,1,2,2-tetrachloroethylsulfenyl chloride in dichloromethane . Its primary application lies in miticidal formulations, where it acts as a toxicant against mites and their eggs, demonstrating efficacy in agricultural and industrial pest control .

Properties

CAS No. |

69200-55-1 |

|---|---|

Molecular Formula |

C9H21NO2S |

Molecular Weight |

207.34 g/mol |

IUPAC Name |

N-hexylpropane-1-sulfonamide |

InChI |

InChI=1S/C9H21NO2S/c1-3-5-6-7-8-10-13(11,12)9-4-2/h10H,3-9H2,1-2H3 |

InChI Key |

BADYCNCPQDKHGX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNS(=O)(=O)CCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

- Functional Groups : N-Hexyl propanesulfonamide contains a sulfonamide group (–SO₂–NH–), whereas n-hexyl esters (e.g., n-hexyl benzoate, myristate) feature ester (–COO–) linkages .

- Sources : n-Hexyl esters are naturally occurring in insect pheromones (e.g., Colias butterflies) and plant essential oils (e.g., S. reuterana), whereas this compound is synthetic .

Physical Properties

| Property | This compound | n-Hexyl Benzoate |

|---|---|---|

| State | Not reported | Liquid/oil |

| Bioactivity | Miticidal | Antioxidant, pheromone |

| Synthesis | Synthetic | Natural extraction |

n-Hexyl Glycol

Structural and Functional Differences

Physical Properties

| Property | This compound | n-Hexyl Glycol |

|---|---|---|

| State | Not reported | Liquid |

| Boiling Point | Not available | 200–212°C |

| Flash Point | Not available | 91.5°C |

Complex Amides (e.g., N-(Hexadecyloxyhydroxypropyl)-N-Hydroxyethylhexadecanamide)

Structural and Functional Differences

- Functional Groups: Both compounds are amides, but the cosmetic-grade amide in has additional hydroxyl and ether groups, resulting in a larger molecular weight (C₃₇H₇₅NO₄; 598.00 g/mol) .

Physical Properties

| Property | This compound | Complex Amide |

|---|---|---|

| State | Not reported | Solid |

| Melting Point | Not available | 69–77°C |

| Purity Tests | Not specified | Heavy metals ≤ 20 ppm |

Hydroxamic Acids (e.g., N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide)

Structural and Functional Differences

- Functional Groups : Hydroxamic acids contain a –CONHOH group, distinct from the sulfonamide group .

Q & A

Q. What steps ensure reproducibility in biological assays involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.